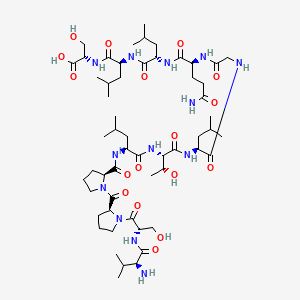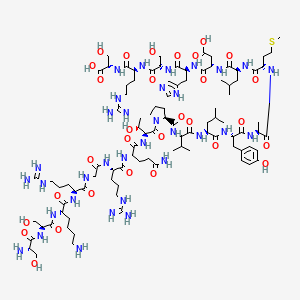
SV40 T-Ag-derived NLS peptide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SV40 T-Ag-derived NLS peptide (TFA) is a nuclear localization signal peptide derived from the SV40 T antigen. This peptide is known for its ability to efficiently translocate tagged DNA into the cell nucleus . The sequence of this peptide is Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Tyr-Cys, and it plays a crucial role in various biological and molecular biology experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SV40 T-Ag-derived NLS peptide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of SV40 T-Ag-derived NLS peptide (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
SV40 T-Ag-derived NLS peptide (TFA) primarily undergoes:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific amino acids within the peptide
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like trifluoroacetic acid (TFA) and other protecting group reagents.
Oxidation and Reduction Reactions: Commonly use reagents such as hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction
Major Products Formed
The major products formed from these reactions are modified peptides with altered functional groups or oxidation states, which can affect their biological activity and stability .
Scientific Research Applications
SV40 T-Ag-derived NLS peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Facilitates the translocation of DNA into the cell nucleus, aiding in gene expression studies.
Medicine: Employed in the development of gene therapy techniques and the study of viral mechanisms.
Industry: Utilized in the production of recombinant proteins and other biotechnological applications
Mechanism of Action
The mechanism of action of SV40 T-Ag-derived NLS peptide (TFA) involves its ability to bind to nuclear localization signal receptors on the nuclear envelope. This interaction facilitates the transport of the peptide and its tagged DNA into the cell nucleus. The molecular targets include nuclear pore complexes and importin proteins, which are essential for nuclear import .
Comparison with Similar Compounds
Similar Compounds
HIV-1 Tat-derived NLS peptide: Another nuclear localization signal peptide derived from the HIV-1 Tat protein.
Nucleoplasmin NLS peptide: Derived from nucleoplasmin, a nuclear chaperone protein.
Uniqueness
SV40 T-Ag-derived NLS peptide (TFA) is unique due to its high efficiency in translocating DNA into the nucleus and its specific sequence derived from the SV40 T antigen. This makes it particularly useful in studies involving viral mechanisms and gene therapy .
Properties
Molecular Formula |
C68H112F3N19O20S |
|---|---|
Molecular Weight |
1604.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H111N19O18S.C2HF3O2/c1-37(2)53(63(100)80-46(25-26-51(87)88)59(96)82-48(35-52(89)90)64(101)85-33-13-20-50(85)62(99)81-47(34-38-21-23-39(86)24-22-38)61(98)83-49(36-104)65(102)103)84-60(97)44(17-6-10-30-70)78-58(95)45(19-12-32-74-66(71)72)79-57(94)43(16-5-9-29-69)77-56(93)42(15-4-8-28-68)76-55(92)41(14-3-7-27-67)75-54(91)40-18-11-31-73-40;3-2(4,5)1(6)7/h21-24,37,40-50,53,73,86,104H,3-20,25-36,67-70H2,1-2H3,(H,75,91)(H,76,92)(H,77,93)(H,78,95)(H,79,94)(H,80,100)(H,81,99)(H,82,96)(H,83,98)(H,84,97)(H,87,88)(H,89,90)(H,102,103)(H4,71,72,74);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-;/m0./s1 |
InChI Key |
ILYMMYQLDJFXSF-QZMHLKEXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


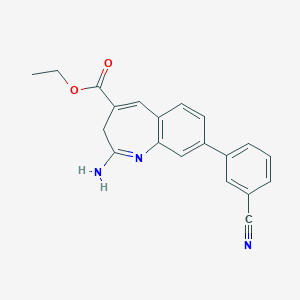
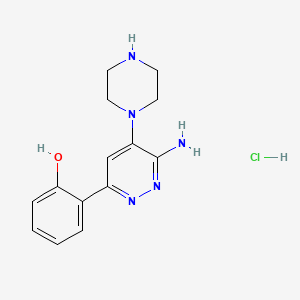
![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)
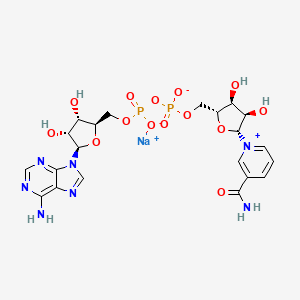
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)
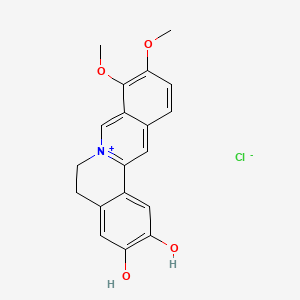
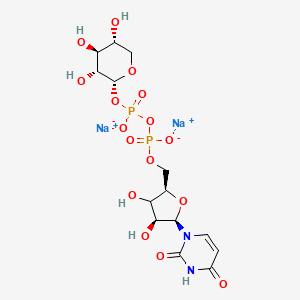
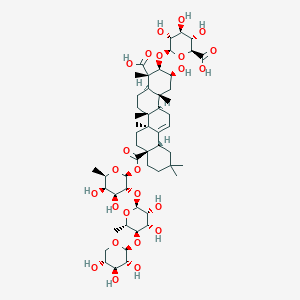
![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)
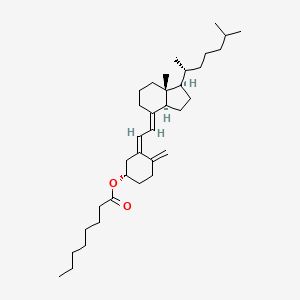
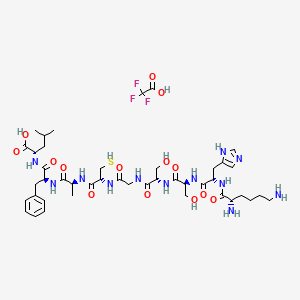
![[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B10857555.png)
